molecular formula C13H11F3N2O3 B2692707 4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 294848-95-6

4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No. B2692707
CAS RN: 294848-95-6
M. Wt: 300.237
InChI Key: BNZGNGYNEDTZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine” is a chemical compound . It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antioxidant Properties and Synthetic Strategy

A study conducted by Wijtmans et al. (2004) elaborated on the synthesis and reactivity of a novel class of antioxidants, focusing on their general synthetic strategy and interesting antioxidant properties. Although the compound directly mentioned in your query was not discussed, the research provides valuable insights into similar pyrimidine derivatives' synthetic approaches and their potential antioxidant capabilities, highlighting the versatility of pyrimidine-based compounds in scientific research (Wijtmans et al., 2004).

Liquid Crystal Properties Tuning

In another study, Thompson et al. (2015) investigated the mesomorphic properties of phenoxy-terminated smectic liquid crystals, specifically how fluoro substituents on the phenoxy end-group can tune these properties. This research is significant for understanding how modifications, such as those in the compound you're interested in, can influence material properties for applications in displays and sensors (Thompson et al., 2015).

Nonlinear Optical Exploration

Hussain et al. (2020) focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, which share structural similarities with the compound . Their findings on the promising applications in medicine and nonlinear optics fields underline the importance of pyrimidine derivatives in developing materials with enhanced optical properties (Hussain et al., 2020).

Polyimide Synthesis for Material Science

Research by Wang et al. (2006) on the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride and aromatic diamines demonstrates the compound's relevance in creating new materials with specific desired properties, such as thermal stability and dielectric constants, crucial for electronic applications (Wang et al., 2006).

Photocatalytic Degradation Studies

Lee et al. (2003) explored the photocatalytic degradation of a pyrimidine derivative, which could provide insights into environmental remediation techniques. Although the specific compound mentioned was not the focus, the study underlines the potential use of pyrimidine derivatives in environmental applications, such as degrading pollutants using photocatalysis (Lee et al., 2003).

properties

IUPAC Name

4,6-dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-19-10-7-11(20-2)18-12(17-10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZGNGYNEDTZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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